4,6-Diethylpyrimidin-5-amine
Description
4,6-Diethylpyrimidin-5-amine is a pyrimidine derivative characterized by ethyl groups at the 4- and 6-positions and an amino group at the 5-position. Pyrimidines are heterocyclic aromatic compounds with significant roles in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity . Substitutions at the 4-, 5-, and 6-positions significantly influence solubility, stability, and intermolecular interactions, as seen in compounds like 4,6-dichloro-5-methoxypyrimidine and 4,6-dimethoxypyrimidin-5-amine .
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4,6-diethylpyrimidin-5-amine |
InChI |
InChI=1S/C8H13N3/c1-3-6-8(9)7(4-2)11-5-10-6/h5H,3-4,9H2,1-2H3 |
InChI Key |
KAGOHQOBLVBFKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)CC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diethylpyrimidin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with guanidine to form the pyrimidine ring, followed by alkylation to introduce the ethyl groups at positions 4 and 6. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium ethoxide to facilitate the cyclization and alkylation processes .
Industrial Production Methods
Industrial production of 4,6-Diethylpyrimidin-5-amine may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving multiple steps of purification and quality control. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-Diethylpyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
4,6-Diethylpyrimidin-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals .
Mechanism of Action
The mechanism by which 4,6-Diethylpyrimidin-5-amine exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4,6-diethylpyrimidin-5-amine (hypothetical data inferred from analogs) with structurally related pyrimidine derivatives, focusing on substituent effects, physical properties, and applications.
Structural and Substituent Comparisons
Notes:
- Chloro substituents (e.g., in 4,6-dichloro derivatives) increase molecular weight and polarity, enhancing crystallinity and melting points (e.g., 175–176°C for 4,6-dichloro-5-isopropylpyrimidin-2-amine vs. 313–315 K for 4,6-dichloro-5-methoxypyrimidine ).
- Amino groups at the 5-position facilitate hydrogen bonding, critical for biological interactions .
Physicochemical Properties
Biological Activity
4,6-Diethylpyrimidin-5-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, along with its hydrochloride form, has been investigated for its potential applications in various therapeutic areas, including cancer treatment and anti-inflammatory responses.
4,6-Diethylpyrimidin-5-amine can be synthesized through the condensation of ethyl acetoacetate with guanidine hydrochloride under basic conditions. The synthesis typically involves sodium ethoxide in ethanol, followed by acidification to yield the hydrochloride salt. This method allows for the production of high-purity compounds suitable for biological testing.
The biological activity of 4,6-Diethylpyrimidin-5-amine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator by binding to active sites or altering receptor activity. The exact mechanisms can vary based on the biological context and the specific application.
Anticancer Potential
Research indicates that 4,6-Diethylpyrimidin-5-amine may inhibit the activity of oncogenic proteins such as KRAS, HRAS, or NRAS G12C. These mutations are prevalent in several cancers, including pancreatic and colorectal cancers. Inhibitors targeting these pathways could provide new therapeutic options for patients resistant to standard treatments .
Anti-inflammatory Effects
In vitro studies have demonstrated that derivatives of pyrimidine compounds can suppress nitric oxide (NO) production in immune cells. For instance, 5-substituted 2-amino-4,6-dichloropyrimidines showed significant inhibition of NO production in mouse peritoneal cells activated by lipopolysaccharides (LPS). This suggests that similar compounds like 4,6-Diethylpyrimidin-5-amine may also exhibit anti-inflammatory properties .
Case Studies and Research Findings
-
Inhibition of Nitric Oxide Production :
- A study assessed various pyrimidine derivatives for their ability to inhibit NO production in activated immune cells. Compounds similar to 4,6-Diethylpyrimidin-5-amine demonstrated significant dose-dependent inhibition of NO biosynthesis at concentrations as low as 2.5 µM .
- The most effective compounds in this study had IC50 values ranging from 2 µM to 36 µM, indicating a potent anti-inflammatory potential that warrants further investigation .
- Anticancer Activity :
Comparative Analysis
To better understand the unique properties of 4,6-Diethylpyrimidin-5-amine compared to other pyrimidine derivatives, a comparative table is presented below:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4,6-Diethylpyrimidin-5-amine | Ethyl groups at positions 4 and 6 | Potential anticancer and anti-inflammatory effects |
| 4,6-Dimethylpyrimidin-5-amine | Methyl groups instead of ethyl | Similar biological activities but different pharmacokinetics |
| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Halogen substitution at position 5 | Strong NO inhibition; promising anti-inflammatory properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
